[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13464606
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -](/images/structure/VC13464606.png)
Specification
Molecular Formula | C9H16N2O3 |
---|---|
Molecular Weight | 200.23 g/mol |
IUPAC Name | 2-[(3S)-3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1 |
Standard InChI Key | RMXMRBLVGGVBRS-QMMMGPOBSA-N |
Isomeric SMILES | CC(=O)N(C)[C@H]1CCN(C1)CC(=O)O |
SMILES | CC(=O)N(C)C1CCN(C1)CC(=O)O |
Canonical SMILES | CC(=O)N(C)C1CCN(C1)CC(=O)O |
Introduction
Structural Characterization
The molecular structure of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid comprises a pyrrolidine ring substituted at the third position with an N-methyl acetamide group and an acetic acid moiety at the nitrogen (Figure 1). The (S)-configuration at the stereogenic center ensures enantiomeric specificity, which is critical for its interactions in biological systems .
Molecular Formula: C₉H₁₆N₂O₃
Molecular Weight: 200.23 g/mol
Key Functional Groups:
-
Pyrrolidine ring (five-membered secondary amine)
-
N-Methyl acetamide substituent (CH₃CON(CH₃)-)
-
Acetic acid side chain (-CH₂COOH)
Property | Value | Source |
---|---|---|
Exact Mass | 200.116 g/mol | |
LogP (Partition Coefficient) | 0.87 | |
Topological Polar Surface Area | 76.2 Ų |
Synthesis and Manufacturing
The synthesis of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions, leveraging both classical and modern methodologies:
Key Steps in Synthesis
-
Pyrrolidine Functionalization: Introduction of the acetyl-methyl-amino group via nucleophilic substitution or reductive amination .
-
Acetic Acid Coupling: Attachment of the acetic acid moiety using carbodiimide-based coupling agents (e.g., EDC, HOBt) .
-
Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the (S)-configuration .
A representative protocol from patent literature involves:
-
Step 1: Reaction of (S)-3-aminopyrrolidine with methyl acetyl chloride to form the N-methyl acetamide intermediate .
-
Step 2: Alkylation with bromoacetic acid under basic conditions to yield the final product.
Yield Optimization: Adjusting solvent polarity (e.g., acetone/water mixtures) and temperature (25–60°C) improves yields to >70% .
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior:
Property | Value | Method/Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Moderately polar solvents (e.g., DMSO, ethanol) | |
Stability | Hydrolytically stable at pH 4–8 |
Spectroscopic Data:
-
IR: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O).
-
NMR (¹H): δ 1.8–2.1 (pyrrolidine CH₂), δ 3.1 (N-CH₃), δ 4.3 (CH₂COOH) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kappa opioid receptor agonists and anticonvulsants .
Peptide Mimetics
Its chiral structure aids in designing peptidomimetics for targeting G-protein-coupled receptors (GPCRs) .
Analytical Standards
Comparison with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume